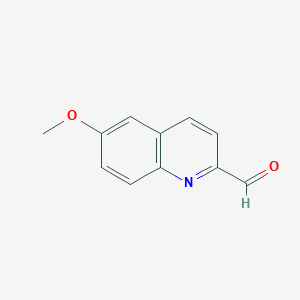

6-Methoxyquinoline-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIIFDAAXPMDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-methoxyquinoline-2-carbaldehyde

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this compound serves as a versatile precursor for a multitude of biologically active molecules. The quinoline core is inherent to numerous pharmaceuticals, most notably the anti-malarial drug quinine, and its derivatives exhibit a wide spectrum of therapeutic properties, including antimicrobial and antitumor activities[1]. The strategic placement of a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 2-position provides synthetic chemists with two distinct handles for molecular elaboration, enabling the construction of complex libraries for high-throughput screening.

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, compares the relative merits and drawbacks of each approach, and offers practical, field-proven insights to guide researchers in selecting the optimal pathway for their specific needs. We will delve into the direct oxidation of the corresponding methylquinoline, the oxidation of the precursor alcohol, and formylation techniques, providing detailed, self-validating experimental procedures for each.

Physicochemical Properties and Identifiers

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful synthesis, purification, and application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 89060-22-0 | [2] |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2C=O | N/A |

| InChIKey | Not Widely Published | N/A |

Core Synthetic Strategies

The can be approached via several distinct and well-established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents, particularly those with high toxicity. This guide will focus on the most prevalent and reliable strategies.

Strategy 1: Selenium Dioxide Oxidation of 6-Methoxy-2-methylquinoline (The Riley Oxidation)

The oxidation of an activated methyl group is one of the most direct methods for introducing a formyl group. The methyl group at the C2 position of the quinoline ring is activated by the adjacent aromatic system, making it susceptible to oxidation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for this transformation[4][5].

Causality and Mechanistic Insight: The Riley oxidation mechanism for activated methyl groups involves an initial ene reaction with SeO₂, followed by a[6]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde[7]. This reaction is highly selective for activated C-H bonds, such as those in allylic or benzylic positions, which is precisely the electronic environment of the 2-methyl group on the quinoline nucleus. The reaction is typically performed in a solvent like 1,4-dioxane at elevated temperatures[4][7]. The primary drawback of this method is the high toxicity of selenium and its compounds, necessitating stringent safety protocols.

Experimental Protocol: Riley Oxidation of 6-Methoxy-2-methylquinoline

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly sublimed selenium dioxide (1.1 to 1.5 molar equivalents) to a solution of 6-methoxy-2-methylquinoline (1.0 molar equivalent) in 1,4-dioxane (typically 10-20 mL per gram of starting material).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically requires 4-8 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The elemental selenium byproduct precipitates as a red or black solid. Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with additional solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluent system typically a gradient of petroleum ether/ethyl acetate) to afford the pure this compound as a solid[8].

Data Presentation: Riley Oxidation

| Parameter | Value | Notes |

| Starting Material | 6-Methoxy-2-methylquinoline | Can be synthesized via methods like the Doebner-von Miller reaction. |

| Key Reagent | Selenium Dioxide (SeO₂) | Highly toxic; handle with extreme caution in a fume hood. |

| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents[7]. |

| Key Advantage | High selectivity for the activated methyl group. | A direct, one-step conversion. |

| Key Disadvantage | Toxicity of selenium compounds and waste disposal. | Requires careful handling and waste management. |

Workflow: Riley Oxidation

Caption: Workflow for the Riley Oxidation of 6-Methoxy-2-methylquinoline.

Strategy 2: Oxidation of (6-Methoxyquinolin-2-yl)methanol

A robust and often cleaner alternative to direct methyl oxidation is a two-step sequence involving the synthesis of the corresponding primary alcohol, (6-methoxyquinolin-2-yl)methanol, followed by its selective oxidation to the aldehyde. This approach avoids the use of highly toxic heavy metal oxidants like selenium.

Causality and Mechanistic Insight: This strategy decouples the C-H activation from the final product formation. The precursor alcohol can be synthesized via several routes, such as the reduction of 6-methoxyquinoline-2-carboxylic acid (quinic acid) with a reducing agent like lithium aluminum hydride (LiAlH₄)[9]. The subsequent oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or modern catalytic systems like those based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) are highly effective for this transformation[10]. MnO₂ is particularly well-suited for oxidizing benzylic and allylic alcohols and is often the reagent of choice due to its selectivity and ease of removal (filtration).

Experimental Protocol: Two-Step Synthesis via Alcohol Intermediate

Step A: Synthesis of (6-Methoxyquinolin-2-yl)methanol

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-methoxyquinoline-2-carboxylic acid (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by recrystallization or chromatography.

Step B: Oxidation of (6-Methoxyquinolin-2-yl)methanol

-

Setup: To a solution of (6-methoxyquinolin-2-yl)methanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 eq. by weight).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, and its progress should be monitored closely by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with the solvent.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired this compound, which is often of high purity.

Data Presentation: Two-Step Oxidation via Alcohol

| Parameter | Step A (Reduction) | Step B (Oxidation) |

| Starting Material | 6-Methoxyquinoline-2-carboxylic acid | (6-Methoxyquinolin-2-yl)methanol |

| Key Reagents | LiAlH₄ | Activated MnO₂ |

| Typical Yield | >85% | >90% |

| Key Advantage | Avoids highly toxic reagents; high-yielding steps. | Mild conditions, simple filtration-based workup. |

| Key Disadvantage | Two-step process increases overall labor and time. | Requires large excess of MnO₂. |

Workflow: Two-Step Oxidation via Alcohol Intermediate

Caption: Workflow for the Two-Step Synthesis via Alcohol Oxidation.

Strategy 3: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic systems[6]. While direct formylation of 6-methoxyquinoline might present regioselectivity challenges, the Vilsmeier-Haack conditions are more commonly employed in the de novo synthesis of the quinoline ring itself, yielding a functionalized precursor. For instance, the reaction of an N-arylacetamide (like N-(4-methoxyphenyl)acetamide) with the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to the formation of a 2-chloro-3-formylquinoline derivative[11][12]. This intermediate can then be further manipulated to achieve the target structure, although this adds steps compared to the more direct oxidation routes.

Given the complexity and multi-step nature of converting a 2-chloro-3-formylquinoline to the desired 2-formyl isomer, this route is generally less efficient for this specific target compared to the oxidation strategies previously discussed. It is, however, an extremely valuable reaction for creating other substituted quinoline aldehydes[13][14].

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Riley Oxidation | Route 2: Oxidation of Alcohol | Route 3: Vilsmeier-Haack |

| Number of Steps | 1 (from methylquinoline) | 2 (from carboxylic acid) | Multi-step (from acetanilide) |

| Overall Yield | Good (60-80%) | Excellent (>75%) | Variable, generally lower |

| Reagent Toxicity | High (Selenium Dioxide) | Moderate (LiAlH₄) | High (POCl₃) |

| Scalability | Moderate | Good | Good |

| Work-up Simplicity | Moderate (requires careful filtration) | Good (filtration and extraction) | Complex (requires careful quenching) |

| Recommendation | Best for rapid, direct access if SeO₂ handling is feasible. | The preferred route for safety, yield, and purity. | Best for generating diverse substituted quinolines, not this specific isomer. |

Safety and Handling

-

Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. All manipulations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Selenium waste must be segregated and disposed of according to institutional and national regulations.

-

Lithium Aluminum Hydride (LiAlH₄): Water-reactive and pyrophoric solid. Must be handled under an inert atmosphere. Quenching procedures must be performed slowly and at low temperatures to control the exothermic reaction.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.

Conclusion

For the , two primary strategies stand out as highly effective. The Riley oxidation of 6-methoxy-2-methylquinoline offers the most direct, one-step conversion and is suitable for researchers comfortable with handling highly toxic selenium reagents. However, for general laboratory applications where safety, yield, and purity are paramount, the two-step sequence involving the oxidation of (6-methoxyquinolin-2-yl)methanol is the superior and recommended approach. It avoids the use of selenium, proceeds in high yield, and utilizes a simple and robust workup procedure, making it a more reliable and scalable method for drug development professionals and academic researchers alike.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. 6-METHOXY-QUINOLINE-2-CARBALDEHYDE | 89060-22-0 [chemicalbook.com]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Riley Oxidation | NROChemistry [nrochemistry.com]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 11. chemijournal.com [chemijournal.com]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxyquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-methoxyquinoline-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core physical and spectroscopic properties, provide a validated protocol for its synthesis, and explore its applications, grounding all claims in authoritative scientific context.

Core Molecular Identity and Structure

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 2-position makes it a versatile precursor for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89060-22-0 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C=O |

| InChI Key | AYIIFDAAXPMDAG-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in synthetic chemistry. This compound is typically a solid at room temperature.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Melting Point | 103-105 °C | [2] |

| Solubility | Soluble in organic solvents such as chloroform and acetone. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon). | [3] |

The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. Therefore, proper storage away from oxidizing agents and light is crucial to maintain its purity and integrity over time.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet at approximately δ 9-10 ppm. The methoxy group protons (-OCH₃) will present as a sharp singlet around δ 3.9-4.0 ppm. The aromatic protons on the quinoline ring will exhibit a complex series of signals in the δ 7-9 ppm region, with coupling patterns dictated by their positions.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon above δ 190 ppm. The aromatic carbons of the quinoline ring will appear in the δ 100-160 ppm range, and the methoxy carbon signal is expected around δ 55 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[3] Other expected signals include aromatic C-H stretching above 3000 cm⁻¹, C-H stretching from the methoxy group around 2950 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 187, corresponding to the molecular weight of C₁₁H₉NO₂.[5] Common fragmentation patterns for quinoline derivatives often involve the loss of CO (28 Da) from the aldehyde group and subsequent cleavages of the heterocyclic ring system.

Table 3: Expected Spectroscopic Data Summary

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Aldehyde Proton (-CHO) | ~ δ 9.0 - 10.0 ppm (singlet) |

| Methoxy Protons (-OCH₃) | ~ δ 3.9 - 4.0 ppm (singlet) | |

| Aromatic Protons | ~ δ 7.0 - 9.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | > δ 190 ppm |

| Aromatic Carbons | ~ δ 100 - 160 ppm | |

| Methoxy Carbon (-OCH₃) | ~ δ 55 ppm | |

| IR | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ (strong) |

| Aromatic C=N/C=C Stretch | 1500 - 1620 cm⁻¹ | |

| MS (EI) | Molecular Ion Peak [M]⁺ | m/z 187 |

Synthesis, Reactivity, and Handling

Synthetic Protocol: Vilsmeier-Haack Formylation

A robust and common method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, starting from the corresponding N-arylacetamide.[6] This approach can be adapted for the synthesis of related quinoline aldehydes. The key is the generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then effects an electrophilic cyclization and formylation of the acetanilide.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic and must be controlled.

-

Reaction with Acetanilide: To this pre-formed reagent, add N-(4-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

-

Cyclization: After the addition is complete, heat the reaction mixture to approximately 80-90°C for several hours to drive the cyclization and formylation.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Vilsmeier-Haack synthesis workflow for quinoline aldehydes.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group.

-

Oxidation: The aldehyde is readily oxidized to the corresponding 6-methoxyquinoline-2-carboxylic acid using standard oxidizing agents.

-

Reduction: It can be reduced to 6-methoxy-2-(hydroxymethyl)quinoline.

-

Condensation Reactions: It serves as an excellent electrophile for reactions with various nucleophiles, such as amines (to form Schiff bases/imines), active methylene compounds (in Knoevenagel condensations), and ylides (in Wittig reactions). These reactions are fundamental for extending the molecular framework.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

Significance in Drug Discovery and Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[3] They form the core of numerous approved drugs. This compound is a valuable starting material for creating libraries of novel compounds for biological screening. The aldehyde group acts as a versatile chemical handle, allowing for the introduction of diverse functional groups and pharmacophores. This process, known as derivatization, is a cornerstone of modern drug discovery programs aimed at identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]

- 2. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Methoxyquinoline-2-carbaldehyde | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAS number for 6-methoxyquinoline-2-carbaldehyde

An In-Depth Technical Guide to 6-Methoxyquinoline-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89060-22-0), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, its versatile quinoline scaffold allows for the development of novel therapeutic agents and functional materials.[3][4] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its applications in drug discovery, and provides protocols for its analytical characterization and safe handling. The guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a bifunctional organic molecule featuring a quinoline core, a methoxy group at the 6-position, and a reactive carbaldehyde (aldehyde) group at the 2-position. The quinoline ring system is considered a "privileged scaffold" in drug discovery, as its derivatives are known to possess a wide array of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[3][4]

The strategic placement of the functional groups in this compound makes it a particularly valuable building block:

-

The Quinoline Core: Provides a rigid, aromatic framework that can interact with biological targets through π-stacking and other non-covalent interactions.

-

The 6-Methoxy Group: This electron-donating group can modulate the electronic properties of the quinoline ring, influencing its reactivity and biological activity.

-

The 2-Carbaldehyde Group: Serves as a versatile chemical handle for a multitude of transformations, such as condensation, oxidation, reduction, and the formation of Schiff bases, enabling the synthesis of diverse libraries of more complex molecules.

This guide aims to serve as a senior-level resource, combining theoretical knowledge with practical, field-proven insights into the utilization of this important chemical intermediate.

Physicochemical Properties and Chemical Identifiers

All quantitative data for this compound is summarized in the tables below for efficient reference.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 89060-22-0 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Canonical SMILES | O=CC1=NC2=CC=C(OC)C=C2C=C1 | [1] |

| MDL Number | MFCD06407584 | [1] |

Table 2: Physical and Chemical Properties (Predicted & Experimental)

| Property | Value | Reference |

| Physical Form | Solid (Typical) | |

| Solubility | Soluble in common organic solvents like Chloroform, Acetone. | [3] |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. | [3] |

Synthesis Methodology: A Rational Approach

The synthesis of this compound is typically achieved in a two-stage process: first, the construction of the 6-methoxyquinoline core, followed by the introduction of the aldehyde function at the C2 position.

Stage 1: Synthesis of the 6-Methoxyquinoline Core

A classic and robust method for constructing the quinoline ring is the Skraup synthesis . This reaction involves the cyclization of an arylamine with glycerol in the presence of an oxidizing agent and sulfuric acid.

Rationale: The Skraup reaction is a reliable, albeit harsh, method for generating the quinoline heterocycle from readily available starting materials. The use of p-anisidine (4-methoxyaniline) ensures the methoxy group is correctly positioned at the 6-position of the final quinoline product. A patent describes an improved Skraup synthesis using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid in concentrated sulfuric acid.[5]

Stage 2: Formylation of 6-Methoxyquinoline

While various methods exist to introduce a formyl group, a common and effective strategy for forming a 2-carbaldehyde on a quinoline ring is through the oxidation of the corresponding 2-methylquinoline.

Experimental Protocol: Oxidation of 2-Methyl-6-methoxyquinoline

This protocol is based on a well-established method using selenium dioxide (SeO₂), a specific oxidizing agent for converting activated methyl groups to aldehydes.

-

Materials: 2-Methyl-6-methoxyquinoline, Selenium Dioxide (SeO₂), Dioxane, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-methoxyquinoline (1 equivalent) in dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The black precipitate of elemental selenium will be visible.

-

Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional dioxane.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.

-

Causality Behind Choices:

-

Selenium Dioxide: SeO₂ is the reagent of choice because it selectively oxidizes the allylic/benzylic methyl group at the C2 position of the quinoline ring to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the aromatic rings.

-

Dioxane: Dioxane is used as the solvent due to its ability to dissolve the organic starting material and its relatively high boiling point, which is suitable for this reaction. It is also miscible with water, which can aid in workup.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile precursor for synthesizing libraries of compounds for biological screening.[3] Modern drug discovery relies on the rapid generation of diverse chemical entities to identify lead compounds.[6]

The Role of the Aldehyde Functional Group

The aldehyde group is an electrophilic center that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility. Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form substituted amine derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, which can be valuable pharmacophores in their own right or can be further cyclized.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

This versatility allows medicinal chemists to systematically modify the structure at the 2-position, exploring how these changes affect biological activity in a process known as Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Development

Caption: The role of this compound in a typical drug discovery workflow.

Analytical Characterization: A Self-Validating System

Trustworthiness in research requires that every synthesized compound is rigorously characterized to confirm its identity and purity. Spectroscopic methods provide a chemical "fingerprint" for this compound.

Table 3: Key Spectroscopic Data for Structural Elucidation

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (CHO).~7.0-8.5 ppm (multiplets, 5H): Aromatic protons on the quinoline ring.~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃). | The chemical shifts are highly diagnostic. The downfield aldehyde proton is unambiguous. The integration of peaks confirms the proton count for each functional group. |

| ¹³C NMR | ~190-195 ppm: Aldehyde carbonyl carbon.~160 ppm: Carbon attached to the methoxy group.~110-150 ppm: Aromatic carbons of the quinoline ring.~55 ppm: Methoxy carbon. | The chemical shift of the carbonyl carbon is characteristic of an aldehyde. The number of distinct peaks in the aromatic region confirms the quinoline structure. |

| IR Spectroscopy | ~1690-1710 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): C-H stretching of the aldehyde (Fermi doublet).~1600-1620 cm⁻¹: Aromatic C=N/C=C stretching of the quinoline ring. | The strong carbonyl peak is a key indicator of the aldehyde group. The Fermi doublet, when visible, is definitive proof of an aldehyde C-H bond. |

| Mass Spectrometry | [M]+• at m/z = 187.19: Molecular ion peak corresponding to the exact molecular weight. | Confirms the molecular formula and overall mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. |

Safety, Handling, and Storage

As a professional in a research environment, proper handling of all chemical reagents is paramount.

-

Hazard Identification: While specific hazard data for this compound is limited, it should be handled as a potentially harmful substance.[2] Related quinoline aldehydes are classified as irritants, and may be harmful if swallowed or inhaled.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3] Recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, combined with the versatile reactivity of its aldehyde functional group, makes it an invaluable precursor for developing novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. For researchers and developers, a thorough understanding of this building block opens doors to new synthetic possibilities and accelerates the journey from a molecule to a functional application.

References

- 1. 89060-22-0 | this compound | Ambeed.com [ambeed.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 6-Methoxyquinoline-2-carbaldehyde: A Technical Guide for Researchers

Molecular Structure and Its Spectroscopic Implications

6-Methoxyquinoline-2-carbaldehyde possesses a quinoline bicyclic system, which is an electron-deficient heteroaromatic ring, substituted with an electron-donating methoxy group (-OCH₃) at the 6-position and an electron-withdrawing aldehyde group (-CHO) at the 2-position. The interplay of these substituents governs the electron distribution within the aromatic system, which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of its structural features and comparison with related compounds.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons on the quinoline ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| -CHO | 9.5 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-3 | 8.0 - 8.2 | Doublet (d) | ~8.5 | Adjacent to the electron-withdrawing aldehyde group and the ring nitrogen. |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~8.5 | Coupled to H-3. |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~9.0 | Part of the benzene ring portion of the quinoline system. |

| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 and H-8. |

| H-8 | 7.1 - 7.3 | Doublet (d) | ~2.5 | Meta-coupled to H-7. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | Protons of the methoxy group are in a typical chemical shift range for aryl methyl ethers. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| -CHO | 190 - 195 | The carbonyl carbon of the aldehyde is highly deshielded. |

| C-2 | 150 - 155 | Attached to the electron-withdrawing aldehyde group and the nitrogen atom. |

| C-3 | 120 - 125 | Aromatic carbon adjacent to the aldehyde-bearing carbon. |

| C-4 | 135 - 140 | Aromatic carbon. |

| C-4a | 128 - 132 | Bridgehead aromatic carbon. |

| C-5 | 125 - 130 | Aromatic carbon. |

| C-6 | 158 - 162 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-7 | 105 - 110 | Aromatic carbon ortho to the methoxy group. |

| C-8 | 122 - 128 | Aromatic carbon. |

| C-8a | 145 - 150 | Bridgehead aromatic carbon adjacent to the nitrogen. |

| -OCH₃ | 55 - 60 | Carbon of the methoxy group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR Experimental Workflow

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on an aromatic ring.[3] |

| ~2950, ~2850 | Aliphatic C-H stretch (-OCH₃) | Medium | Stretching vibrations of the methyl group. |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak | A characteristic pair of bands for the aldehyde C-H bond. |

| 1700 - 1720 | C=O stretch (aldehyde) | Strong | The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. Conjugation with the quinoline ring may slightly lower this frequency.[4] |

| 1600 - 1620 | C=N stretch (quinoline) | Medium | Characteristic of the imine bond within the quinoline ring.[4] |

| 1500 - 1580 | Aromatic C=C stretch | Medium-Strong | Vibrations of the carbon-carbon bonds within the quinoline ring system.[3] |

| 1250 - 1300 | Aryl-O stretch (asymmetric) | Strong | Asymmetric stretching of the C-O bond of the methoxy group. |

| 1020 - 1075 | Aryl-O stretch (symmetric) | Medium | Symmetric stretching of the C-O bond of the methoxy group. |

| 800 - 900 | C-H out-of-plane bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed.[5]

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₉NO₂) is 187.19 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak would be observed at m/z ≈ 187.0633.

-

Major Fragmentation Pathways:

-

Loss of H•: A peak at [M-1]⁺ (m/z = 186) corresponding to the loss of the aldehydic hydrogen radical is expected.

-

Loss of CO: A peak at [M-28]⁺ (m/z = 159) due to the loss of carbon monoxide from the aldehyde group is a common fragmentation for aromatic aldehydes. This would result in a 6-methoxyquinoline cation.

-

Loss of CH₃•: A peak at [M-15]⁺ (m/z = 172) from the loss of a methyl radical from the methoxy group.

-

Loss of OCH₃•: A peak at [M-31]⁺ (m/z = 156) corresponding to the loss of a methoxy radical.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

-

For less volatile or thermally sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.[5]

-

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements.[5]

-

Data Acquisition:

-

Acquire a full-scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern, which is crucial for structural confirmation.

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality, reproducible data, ensuring the integrity of research and development efforts in which this compound is utilized.

References

A Technical Guide to the Solubility of 6-Methoxyquinoline-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction and practical experimental protocols. We delve into the molecular structure's influence on solubility, provide a systematic approach for solvent selection, and detail robust methodologies for both qualitative and quantitative solubility determination. The causality behind experimental choices is explained to empower researchers in their decision-making processes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₉NO₂, is a heterocyclic aromatic aldehyde. Its quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The methoxy and aldehyde functionalities provide versatile handles for synthetic modifications, making it a valuable intermediate in the development of novel compounds. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in assays, and difficulties in formulation development. This guide aims to provide a foundational understanding and practical framework for addressing the solubility of this compound.

Theoretical Assessment of Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound features a largely aromatic and heterocyclic quinoline ring system, a moderately polar aldehyde group, and a methoxy group.

-

The Quinoline Ring: The bicyclic aromatic system is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces polarity and the capacity for dipole-dipole interactions. The oxygen atom can also act as a hydrogen bond acceptor.

-

The Methoxy Group (-OCH₃): The ether linkage is moderately polar, and the oxygen can also accept hydrogen bonds.

Based on this structure, we can predict its general solubility behavior in different classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | The large aromatic system suggests some affinity for non-polar solvents, but the polar functional groups will limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the aldehyde and methoxy groups. Solvents like DMF and DMSO with higher polarity are expected to be particularly effective. An isomer, 6-methoxyquinoline-4-carbaldehyde, is known to be soluble in chloroform and acetone.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the aldehyde and methoxy oxygens, as well as the quinoline nitrogen. However, the large nonpolar scaffold may prevent very high solubility. |

| Aqueous | Water | Very Low | The molecule's significant nonpolar character, due to the large aromatic ring system, is expected to make it poorly soluble in water.[3] |

Experimental Determination of Solubility: A Step-by-Step Guide

A systematic experimental approach is crucial for accurately determining the solubility of this compound. The following protocols are designed to be self-validating and provide reliable data.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated thermometers

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the systematic determination of solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.[4]

-

Preparation: Label a series of small, clean, and dry glass vials for each solvent to be tested.

-

Addition of Solute: Accurately weigh approximately 10 mg of this compound into each vial.

-

Addition of Solvent: Add 1 mL of the respective solvent to each vial.

-

Mixing: Securely cap the vials and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect each vial against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

-

Preparation of Supersaturated Solution: To a glass vial, add a known volume (e.g., 5 mL) of the chosen solvent. Add an excess amount of this compound (enough to ensure that undissolved solid remains at equilibrium).

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is essential.[6]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Polarity Index[7] | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations |

| Hexane | 0.1 | 1.9 | ||

| Toluene | 2.4 | 2.4 | ||

| Dichloromethane | 3.1 | 9.1 | ||

| Ethyl Acetate | 4.4 | 6.0 | ||

| Acetone | 5.1 | 21 | ||

| Ethanol | 5.2 | 24.5 | ||

| Methanol | 5.1 | 32.7 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| Dimethylformamide (DMF) | 6.4 | 38.3 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | ||

| Water | 10.2 | 80.1 |

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can obtain reliable solubility data. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating this important chemical intermediate for a wide range of applications in scientific research and drug development.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polarity Index [macro.lsu.edu]

Unlocking the Potential of 6-Methoxyquinoline-2-carbaldehyde: A Technical Guide to Future Research

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. Among the myriad of heterocyclic compounds, 6-methoxyquinoline-2-carbaldehyde emerges as a molecule of significant interest, poised for extensive exploration. This technical guide, intended for researchers, scientists, and drug development professionals, delineates the untapped potential of this versatile building block and charts a course for future research endeavors.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. The introduction of a methoxy group at the 6-position and a reactive carbaldehyde at the 2-position endows this compound with a unique combination of electronic properties and synthetic versatility, making it a compelling starting point for the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is the bedrock of innovative research.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 89060-22-0 |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents |

Table 1: Key Physicochemical Properties of this compound.[2]

The synthesis of this compound is most commonly achieved through the formylation of 6-methoxyquinoline. The Vilsmeier-Haack reaction stands out as an efficient and widely adopted method for this transformation.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group onto the electron-rich quinoline ring.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyquinoline

Materials:

-

6-Methoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool the selected anhydrous solvent and DMF to 0°C using an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 6-methoxyquinoline in a minimal amount of the anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Potential Research Areas: A Roadmap for Innovation

The true potential of this compound lies in its application as a versatile precursor for a diverse range of novel molecules. The reactive aldehyde functionality serves as a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures.

Development of Novel Anticancer Agents

Rationale: The quinoline scaffold is a cornerstone in the development of anticancer therapeutics.[7] The methoxy group, an electron-donating substituent, can enhance the bioavailability and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[8]

Proposed Research Directions:

-

Synthesis of Schiff Bases and Mannich Bases: The carbaldehyde group can be readily condensed with various primary and secondary amines to yield a library of Schiff bases and Mannich bases. These derivatives can be screened for their cytotoxic activity against a panel of cancer cell lines. The structure-activity relationship (SAR) can then be elucidated to identify key structural features responsible for anticancer potency.[9][10]

-

Design of Kinase Inhibitors: Many kinase inhibitors incorporate a substituted quinoline core. This compound can serve as a starting material for the synthesis of novel kinase inhibitors by elaborating the aldehyde group into structures that can interact with the ATP-binding site of specific kinases implicated in cancer progression.

-

Exploration of Apoptosis-Inducing Agents: The synthesized derivatives should be investigated for their ability to induce apoptosis in cancer cells. Assays such as caspase activation and PARP cleavage can be employed to elucidate the mechanism of cell death.[9]

Caption: A potential workflow for anticancer drug discovery.

Antimicrobial Drug Discovery

Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Quinolines have a long history in antimicrobial therapy, and their derivatives continue to be a promising area of research.[1][11]

Proposed Research Directions:

-

Synthesis of Thiosemicarbazones: The condensation of this compound with thiosemicarbazide and its N-substituted analogs can yield a series of thiosemicarbazones. These compounds are known to exhibit a broad spectrum of antimicrobial activities.[12]

-

Evaluation against Diverse Pathogens: The synthesized compounds should be tested against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi to determine their minimum inhibitory concentrations (MICs).

-

Metal Complexation: The resulting thiosemicarbazones can act as ligands for the synthesis of metal complexes (e.g., with copper, zinc, or silver). Metal complexation can often enhance the biological activity of the organic ligand.

Development of Fluorescent Probes and Materials

Rationale: The quinoline ring system is inherently fluorescent. The extended conjugation and the presence of heteroatoms in derivatives of this compound can lead to interesting photophysical properties, making them suitable for applications in materials science and as chemical probes.[13]

Proposed Research Directions:

-

Synthesis of Fluorophores: The aldehyde group can be used as a reactive handle to attach various functionalities that can modulate the fluorescence properties of the quinoline core. This could involve reactions with compounds containing active methylene groups or the synthesis of extended π-conjugated systems.

-

Development of Chemical Sensors: The synthesized fluorescent derivatives can be investigated for their ability to act as sensors for metal ions or biologically important anions through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

-

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of novel derivatives could be explored for their potential application as emitter materials in OLEDs.

Conclusion: A Call to Exploration

This compound represents a largely untapped resource for chemical innovation. Its accessible synthesis and the reactivity of its aldehyde group provide a fertile ground for the discovery of new molecules with significant biological and material properties. This guide serves as a foundational blueprint to inspire and direct future research, encouraging the scientific community to unlock the full potential of this promising chemical entity.

References

- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-METHOXY-QUINOLINE-2-CARBALDEHYDE | 89060-22-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]

- 13. incemc.ro [incemc.ro]

Methodological & Application

Application Note: Synthesis of Substituted Quinolines via the Pfitzinger Reaction

A Guide for Researchers on Mechanism, Substrate Scope, and Practical Application

Executive Summary

The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to quinoline-4-carboxylic acids from the condensation of isatin with α-methylene carbonyl compounds under basic conditions.[1][2] These quinoline scaffolds are of immense interest in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents.[3][4] This document provides an in-depth analysis of the Pfitzinger reaction, including its mechanism, substrate requirements, and practical limitations. Crucially, it addresses a common misconception regarding the use of aromatic aldehydes lacking an α-methylene group, such as 6-methoxyquinoline-2-carbaldehyde, which are unsuitable substrates for this transformation. As a scientifically sound alternative, a detailed protocol for the related Friedländer synthesis is provided, enabling researchers to construct substituted quinoline systems from appropriate precursors.

The Pfitzinger Reaction: Foundational Principles and Mechanism

Discovered by Wilhelm Pfitzinger in the late 19th century, the reaction remains a highly relevant method for preparing substituted quinoline-4-carboxylic acids (also known as cinchoninic acids).[1][5] The synthesis proceeds by condensing isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group (i.e., a –CH₂–CO– moiety) in the presence of a strong base.[6][7]

The reaction mechanism unfolds in a sequential, base-catalyzed process:

-

Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in the isatin ring by a strong base (e.g., potassium hydroxide), yielding a potassium salt of isatinic acid, a keto-acid intermediate.[2][8]

-

Condensation & Imine Formation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner to form an imine (Schiff base).[2][9]

-

Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine intermediate.[2][8] This step is critical and requires the presence of an α-methylene group in the carbonyl reactant.

-

Cyclization & Dehydration: A final intramolecular cyclization (an enamine-ketone condensation), followed by dehydration, results in the formation of the aromatic quinoline-4-carboxylic acid product.[8][10]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. m.youtube.com [m.youtube.com]

The Versatile Scaffold: Application Notes and Protocols for 6-Methoxyquinoline-2-carbaldehyde in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Heterocycle

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of a compound's pharmacological profile. 6-Methoxyquinoline-2-carbaldehyde, a derivative of this important scaffold, represents a key building block for the synthesis of novel drug candidates. The presence of the methoxy group can enhance lipophilicity and influence metabolic stability, while the reactive aldehyde at the 2-position serves as a versatile handle for the construction of a diverse library of molecules.[4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. While this specific starting material is noted in chemical supplier catalogs (CAS 89060-22-0), its direct application in published biological studies is not yet extensively documented.[5][6][7][8] Therefore, this document will serve as a predictive and enabling guide for researchers. We will present robust, field-proven protocols for the synthesis of key derivatives such as Schiff bases and chalcones, supported by data from closely related analogs to inform experimental design and highlight the therapeutic potential of this compound class.

Core Synthetic Strategies and Protocols

The aldehyde functionality of this compound is its most significant feature for synthetic diversification. It readily undergoes condensation reactions with a variety of nucleophiles to generate more complex molecular architectures.

Synthesis of Schiff Bases: Accessing a World of Bioactivity

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This linkage is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds with demonstrated antibacterial, antifungal, and anticancer activities.[9][10][11]

The synthesis of Schiff bases is typically carried out in a protic solvent like ethanol to facilitate both the dissolution of reactants and the removal of the water byproduct, which drives the reaction equilibrium towards the product. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

Protocol 1: General Synthesis of Schiff Base Derivatives from this compound

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, aminothiazole derivative)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask equipped with a reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

Add the desired primary amine (1.0-1.1 eq.) to the solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to precipitate the Schiff base product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of Chalcones: Building Blocks for Anticancer Agents

The Claisen-Schmidt condensation requires a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to deprotonate the α-carbon of the acetophenone, generating a reactive enolate. Ethanol is a common solvent as it effectively dissolves both the reactants and the base. The reaction is often performed at room temperature to minimize side reactions.

Protocol 2: General Synthesis of Chalcone Derivatives from this compound

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Erlenmeyer flask

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Dilute Hydrochloric Acid (HCl)

-

Büchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (2.0-3.0 eq.) in ethanol.

-

Cool the acetophenone and aldehyde solution in an ice bath and slowly add the ethanolic KOH solution dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated chalcone product by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Dry the purified product and characterize it by analytical methods.

Workflow for Chalcone Synthesis

Caption: General workflow for Claisen-Schmidt condensation.

Biological Applications and Indicative Data

While specific biological data for derivatives of this compound are forthcoming in the literature, the extensive research on analogous quinoline-based compounds provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Quinoxaline and quinoline derivatives are recognized as a novel class of chemotherapeutic agents.[14] Many chalcone and Schiff base derivatives of quinolines have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.[12][15][16]

Table 1: Cytotoxic Activity of Representative Quinoxaline and Chalcone Derivatives

| Compound Class | Derivative Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinoxaline Aryl Ether | FQ (Fluorinated derivative) | MDA-MB-231 (Breast) | < 16 | [2] |

| Quinoxaline Aryl Ether | MQ (Methoxylated derivative) | MDA-MB-231 (Breast) | < 16 | [2] |

| Imidazo[1,2-a]quinoxaline | - | HCT116 (Colon) | 4.4 | [16] |

| Imidazo[1,2-a]quinoxaline | - | MCF-7 (Breast) | 5.3 | [16] |

| Chalcone-like | 7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene | K562 (Leukemia) | ≤ 0.25 (µg/mL) | [17] |

| Chalcone-like | 7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene | MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) |[17] |

IC₅₀: The half maximal inhibitory concentration.

Antimicrobial Activity

The quinoline scaffold is famously present in antimalarial drugs like chloroquine and has been a fertile ground for the discovery of new antibacterial and antifungal agents.[3] Derivatives often act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Derivative Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Carbamoyl quinolone hybrid | Compound 16 | S. pneumoniae | ≤ 0.008 | [1] |

| Carbamoyl quinolone hybrid | Compound 17 | S. pneumoniae | ≤ 0.008 | [1] |

| Carbamoyl quinolone hybrid | Compound 18 | S. pneumoniae | ≤ 0.008 | [1] |

| Aminobenzenesulfonamide | Sulfamethazine derivative (3l) | E. coli | 7.812 | [18] |

| Aminobenzenesulfonamide | Sulfamethazine derivative (3l) | C. albicans | 31.125 |[18] |

MIC: Minimum Inhibitory Concentration.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized in vitro assays are essential.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.